molecular formula C8H12O2 B6236392 (4S)-2,2-dimethyl-4-(prop-2-yn-1-yl)-1,3-dioxolane CAS No. 141352-76-3

(4S)-2,2-dimethyl-4-(prop-2-yn-1-yl)-1,3-dioxolane

Cat. No.: B6236392
CAS No.: 141352-76-3
M. Wt: 140.2
InChI Key:
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Description

(4S)-2,2-Dimethyl-4-(prop-2-yn-1-yl)-1,3-dioxolane is an organic compound characterized by a dioxolane ring substituted with a propynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-2,2-dimethyl-4-(prop-2-yn-1-yl)-1,3-dioxolane typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,2-dimethyl-1,3-propanediol with propargyl bromide under basic conditions. The reaction proceeds via nucleophilic substitution, followed by cyclization to form the dioxolane ring.

Reaction Conditions:

    Reagents: 2,2-dimethyl-1,3-propanediol, propargyl bromide, base (e.g., sodium hydroxide)

    Solvent: Toluene or another suitable organic solvent

    Temperature: Room temperature to moderate heating

    Time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of phase-transfer catalysts can also enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

(4S)-2,2-Dimethyl-4-(prop-2-yn-1-yl)-1,3-dioxolane can undergo various chemical reactions, including:

    Oxidation: The propynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: Hydrogenation of the alkyne group can yield the corresponding alkane.

    Substitution: The alkyne group can participate in nucleophilic substitution reactions, such as Sonogashira coupling.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or osmium tetroxide can be used under mild conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Palladium catalysts and copper co-catalysts in the presence of a base for Sonogashira coupling.

Major Products

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of saturated hydrocarbons.

    Substitution: Formation of various substituted dioxolanes.

Scientific Research Applications

Chemistry

In organic synthesis, (4S)-2,2-dimethyl-4-(prop-2-yn-1-yl)-1,3-dioxolane is used as a building block for the synthesis of more complex molecules

Biology and Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors and other bioactive molecules. Its ability to form stable complexes with metal ions makes it useful in the development of diagnostic agents.

Industry

In the industrial sector, this compound can be used as an intermediate in the synthesis of polymers and other materials. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism by which (4S)-2,2-dimethyl-4-(prop-2-yn-1-yl)-1,3-dioxolane exerts its effects depends on the specific application. In chemical reactions, the alkyne group can act as a nucleophile or electrophile, participating in various transformations. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-1,3-dioxolane: Lacks the propynyl group, making it less reactive in certain chemical reactions.

    2,2-Dimethyl-4-(prop-2-en-1-yl)-1,3-dioxolane: Contains an alkene group instead of an alkyne, leading to different reactivity patterns.

    2,2-Dimethyl-4-(prop-2-yn-1-yl)-1,3-dioxane: Similar structure but with a six-membered ring, affecting its chemical properties.

Uniqueness

(4S)-2,2-Dimethyl-4-(prop-2-yn-1-yl)-1,3-dioxolane is unique due to the presence of both the dioxolane ring and the propynyl group. This combination imparts distinct reactivity and stability, making it valuable for specific synthetic applications and research purposes.

Properties

CAS No.

141352-76-3

Molecular Formula

C8H12O2

Molecular Weight

140.2

Purity

95

Origin of Product

United States

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